molecular formula C18H16ClN3O4S2 B2636967 N-(4-((3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)acetamide CAS No. 1396626-60-0

N-(4-((3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)acetamide

Cat. No.: B2636967
CAS No.: 1396626-60-0
M. Wt: 437.91
InChI Key: FRSZPBVMABWKGG-UHFFFAOYSA-N
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Description

The target compound is a heterocyclic acetamide derivative featuring a 4-chlorobenzo[d]thiazole core linked to an azetidine ring via an ether bond, with a sulfonyl group bridging the azetidine and a phenylacetamide moiety. This structure combines multiple pharmacologically relevant motifs:

  • 4-Chlorobenzo[d]thiazole: Known for kinase inhibition and antitumor activity .
  • Azetidine: A strained four-membered ring that enhances conformational rigidity and metabolic stability compared to larger heterocycles like piperidine .

Properties

IUPAC Name

N-[4-[3-[(4-chloro-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O4S2/c1-11(23)20-12-5-7-14(8-6-12)28(24,25)22-9-13(10-22)26-18-21-17-15(19)3-2-4-16(17)27-18/h2-8,13H,9-10H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRSZPBVMABWKGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)OC3=NC4=C(S3)C=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)acetamide typically involves multiple steps:

  • Formation of the Chlorobenzo[d]thiazole Intermediate

      Starting Materials: 4-chloroaniline and 2-aminothiophenol.

      Reaction: These are reacted under oxidative conditions to form 4-chlorobenzo[d]thiazole.

      Conditions: The reaction is usually carried out in the presence of an oxidizing agent such as bromine or hydrogen peroxide.

  • Synthesis of the Azetidine Intermediate

      Starting Materials: The chlorobenzo[d]thiazole intermediate and an azetidine derivative.

      Reaction: The azetidine ring is introduced via nucleophilic substitution.

      Conditions: This step often requires a base such as sodium hydride (NaH) and a polar aprotic solvent like dimethylformamide (DMF).

  • Coupling with Sulfonyl Phenyl Acetamide

      Starting Materials: The azetidine intermediate and sulfonyl phenyl acetamide.

      Reaction: Coupling is achieved through a condensation reaction.

      Conditions: This step may involve the use of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include:

    Scaling up reactions: Using larger reactors and continuous flow systems.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

      Products: Oxidation can lead to the formation of sulfoxides or sulfones.

  • Reduction

      Reagents: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

      Products: Reduction can convert nitro groups to amines or reduce carbonyl compounds to alcohols.

  • Substitution

      Reagents: Nucleophiles such as amines or thiols.

      Products: Substitution reactions can replace halogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydride, potassium carbonate.

    Solvents: Dimethylformamide, dichloromethane.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its complex structure.

    Material Science:

Biology

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Cell Signaling: Potential to modulate cell signaling pathways.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent due to its biological activity.

    Antimicrobial Activity: Shows promise in combating bacterial and fungal infections.

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism by which N-(4-((3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)acetamide exerts its effects involves interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, inhibiting or modulating their activity. This can affect various pathways, including those involved in inflammation, cell proliferation, and microbial growth.

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share partial structural or functional similarities with the target molecule:

Compound Name / ID Key Structural Features Synthesis Yield (%) Melting Point (°C) Notable Properties References
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Dichlorophenyl-thiazolyl acetamide Not reported 459–461 Structural similarity to benzylpenicillin; forms hydrogen-bonded dimers .
N-(4-(4-Nitrophenyl)thiazol-2-yl)-2-(4-(((6-nitroquinoxalin-2-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (11g) Nitrophenyl-thiazolyl acetamide with triazole-quinoxaline linker Not reported Not reported Synthesized via Cu-catalyzed click chemistry; potential multitarget ligand .
2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide (5) Quinazolinone core with sulfamoylphenyl and thioacetamide 87 269.0 High thermal stability; characterized by NMR and mass spectrometry .
2-(4-Hydroxypiperidin-1-yl)-N-(4-phenylthiazol-2-yl)acetamide (7) Piperidine-substituted thiazolyl acetamide Not reported Not reported Flexible piperidine ring may enhance solubility compared to azetidine analogs .
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide Morpholino-substituted thiazolyl acetamide Not reported Not reported 95% purity; CAS# 338749-93-2; potential kinase inhibitor .

Key Observations

Core Heterocycle Modifications :

  • The target compound’s azetidine ring introduces steric strain, which may improve binding affinity compared to piperidine (e.g., compound 7 in ) or morpholine () derivatives, though at the cost of reduced solubility .
  • Sulfonyl vs. Thioacetamide : The sulfonyl group in the target compound enhances polarity and hydrogen-bonding capacity relative to thioacetamide derivatives like those in .

Synthetic Approaches: Click chemistry (e.g., triazole formation in ) and carbodiimide-mediated couplings (e.g., EDC·HCl in ) are common for acetamide derivatives.

Thermal and Chemical Stability: Quinazolinone derivatives () exhibit high melting points (>250°C), suggesting that the target compound’s sulfonyl-phenylacetamide moiety may similarly confer thermal stability .

Pharmacological Potential: The 4-chlorobenzo[d]thiazole moiety is prevalent in kinase inhibitors (e.g., ’s compound 16), implying that the target compound could modulate kinase activity . The azetidine-sulfonyl combination may enhance blood-brain barrier penetration, making it relevant for neurodegenerative disease research .

Biological Activity

N-(4-((3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)acetamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential applications based on available research findings.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes:

  • Azetidine ring : A four-membered nitrogen-containing ring.
  • Thiazole moiety : A five-membered ring containing sulfur and nitrogen, known for its biological significance.
  • Chlorobenzene : A benzene ring substituted with chlorine, contributing to the compound's lipophilicity.

The molecular formula is C23H20ClN5O5SC_{23}H_{20}ClN_5O_5S, with a molecular weight of approximately 513.95 g/mol.

The biological activity of this compound has been linked to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have shown inhibitory effects on enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer's . The thiazole component may enhance this inhibitory action.
  • Anticancer Activity : Recent studies indicate that compounds featuring thiazole and sulfonamide groups exhibit significant anticancer properties. For example, related compounds have demonstrated IC50 values in the low micromolar range against various cancer cell lines, suggesting that this compound may also possess similar activities .

In Vitro Studies

In vitro studies are essential for assessing the biological activity of new compounds. The following table summarizes key findings from studies involving related compounds:

Compound NameCell LineIC50 (µM)Mechanism of Action
Compound AMCF-7 (Breast)0.0585Antiproliferative
Compound BHeLa (Cervical)0.0692Anticancer via apoptosis induction
N-(4...TBDTBDTBD

Note: Specific IC50 values for N-(4... are yet to be determined.

Case Studies

  • Anticancer Activity : In a study evaluating a series of thiazole derivatives, several compounds exhibited potent activity against pancreatic cancer cells with IC50 values ranging from 0.31 to 0.58 µM . This suggests that N-(4... could potentially be optimized for similar efficacy.
  • Neuroprotective Effects : Research on thiazole-containing compounds has shown promising results in inhibiting AChE, which could lead to neuroprotective effects in Alzheimer's disease models .

Conclusion and Future Directions

This compound represents a promising candidate for further research due to its structural features that suggest multiple mechanisms of action.

Future studies should focus on:

  • Detailed Mechanistic Studies : Understanding how this compound interacts at the molecular level.
  • In Vivo Evaluations : Assessing the pharmacokinetics and pharmacodynamics in animal models to evaluate therapeutic potential.
  • Optimization for Specific Targets : Modifying the structure to enhance selectivity and reduce potential side effects while maintaining efficacy.

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